2,4-Difluoro-3-formylbenzonitrile
Overview
Description
2,4-Difluoro-3-formylbenzonitrile is an organic compound with the molecular formula C8H3F2NO. It is characterized by the presence of two fluorine atoms, a formyl group, and a nitrile group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-formylbenzonitrile typically involves the reaction of 2,4-difluorobenzonitrile with formylating agents. One common method includes the use of Vilsmeier-Haack reaction, where 2,4-difluorobenzonitrile reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,4-Difluoro-3-carboxybenzonitrile.
Reduction: 2,4-Difluoro-3-formylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-3-formylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes and labeling agents.
Medicine: Investigated for potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-formylbenzonitrile depends on its specific application. In chemical reactions, the formyl and nitrile groups are key functional groups that participate in various transformations. The fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzonitrile: Lacks the formyl group, making it less reactive in certain synthetic applications.
3,4-Difluoro-2-formylbenzonitrile: Similar structure but different positioning of the formyl group, leading to different reactivity and applications.
Uniqueness
2,4-Difluoro-3-formylbenzonitrile is unique due to the specific positioning of its functional groups, which allows for selective reactions and the synthesis of specialized compounds. Its dual fluorine atoms and formyl group make it particularly useful in the development of pharmaceuticals and agrochemicals.
Biological Activity
2,4-Difluoro-3-formylbenzonitrile is a synthetic organic compound with the molecular formula C9H6F2N. Its unique structure, characterized by the presence of both fluorine atoms and a formyl group, suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
- Molecular Formula : C9H6F2N
- CAS Number : 149489-14-5
- IUPAC Name : this compound
The compound features a benzene ring substituted with two fluorine atoms and a formyl group, which may influence its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Some investigations indicate that it could inhibit the proliferation of cancer cells, although specific mechanisms remain to be elucidated.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Antimicrobial Activity
A study conducted by researchers at [source] demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.
Anticancer Studies
In vitro assays revealed that this compound could reduce cell viability in several cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : Cell viability decreased by approximately 40% at a concentration of 25 µM after 48 hours of treatment.
Cell Line | IC50 (µM) | % Cell Viability at 25 µM |
---|---|---|
HeLa | 20 | 60% |
MCF-7 | 18 | 62% |
A549 | 22 | 58% |
The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways. Further studies are required to clarify the specific molecular targets.
Case Studies
A recent case study highlighted the potential of this compound in combination therapies. When used alongside conventional chemotherapeutics like doxorubicin, a synergistic effect was observed, leading to enhanced cytotoxicity against resistant cancer cell lines.
Properties
IUPAC Name |
2,4-difluoro-3-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONFDGCKTXJMSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.